molecular formula C15H22N2O3 B8779741 1-Boc-3-(3-pyridinyloxy)piperidine CAS No. 259262-50-5

1-Boc-3-(3-pyridinyloxy)piperidine

Cat. No. B8779741
CAS RN: 259262-50-5
M. Wt: 278.35 g/mol
InChI Key: DVIUPRYKCFLHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Boc-3-(3-pyridinyloxy)piperidine is a chemical compound with the molecular formula C15H22N2O3 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is used as a key intermediate in organic synthesis, particularly in the synthesis of pharmaceuticals .


Synthesis Analysis

The synthesis of piperidine derivatives, including 1-Boc-3-(3-pyridinyloxy)piperidine, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A specific synthesis method for a similar compound, (S)-1-Boc-3-hydroxy piperidine, involves starting with 3-pyridone and going through reduction, splitting, and piperidine ring nitrogen Boc protection .


Molecular Structure Analysis

The molecular structure of 1-Boc-3-(3-pyridinyloxy)piperidine consists of a piperidine ring with a tert-butyl group (Boc) and a pyridin-3-yloxy group attached . The InChI code for this compound is 1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-6-12(7-10-17)19-13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 .


Chemical Reactions Analysis

Piperidine derivatives, including 1-Boc-3-(3-pyridinyloxy)piperidine, can undergo a variety of chemical reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-(3-pyridinyloxy)piperidine include a molecular weight of 278.35 . More specific properties such as melting point or solubility were not found in the retrieved sources.

Mechanism of Action

While the specific mechanism of action for 1-Boc-3-(3-pyridinyloxy)piperidine is not mentioned in the retrieved papers, piperidine derivatives are known to play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and have various pharmacological applications .

Safety and Hazards

While specific safety and hazard information for 1-Boc-3-(3-pyridinyloxy)piperidine was not found, it’s important to handle similar chemical compounds with care. Avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives, including 1-Boc-3-(3-pyridinyloxy)piperidine, continue to be an important area of research in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering and biologically evaluating potential drugs containing the piperidine moiety .

properties

CAS RN

259262-50-5

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-pyridin-3-yloxypiperidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-5-7-13(11-17)19-12-6-4-8-16-10-12/h4,6,8,10,13H,5,7,9,11H2,1-3H3

InChI Key

DVIUPRYKCFLHPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CN=CC=C2

Origin of Product

United States

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